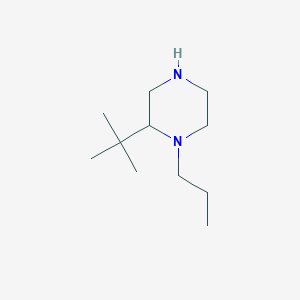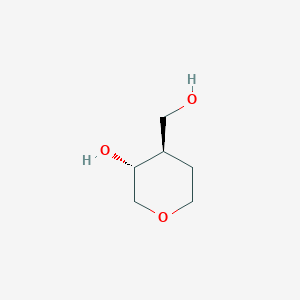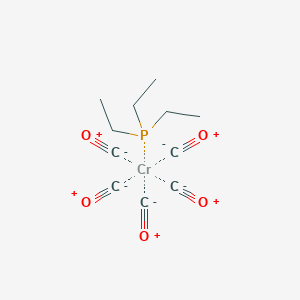
Chromiumpentacarbonyl(triethylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromiumpentacarbonyl(triethylphosphine)- is an organometallic compound with the formula C₁₁H₁₅CrO₅P. It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triethylphosphine (P(C₂H₅)₃) ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromiumpentacarbonyl(triethylphosphine)- can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)₆) with triethylphosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as tetrahydrofuran (THF) or toluene. The reaction proceeds as follows:
Cr(CO)6+P(C2H5)3→Cr(CO)5(P(C2H5)3)+CO
The reaction is usually conducted at elevated temperatures to facilitate the substitution of one carbonyl group with the triethylphosphine ligand .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chromiumpentacarbonyl(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The triethylphosphine ligand or carbonyl groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while substitution reactions can produce a variety of chromium complexes with different ligands .
Scientific Research Applications
Chromiumpentacarbonyl(triethylphosphine)- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic complexes and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Chromiumpentacarbonyl(triethylphosphine)- exerts its effects involves coordination chemistry principles. The chromium center can undergo various electronic and structural changes upon interaction with different ligands or reactants. These changes can influence the compound’s reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Chromium hexacarbonyl (Cr(CO)₆): A precursor to Chromiumpentacarbonyl(triethylphosphine)-, it has six carbonyl ligands and no phosphine ligand.
Chromium pentacarbonyl(triphenylphosphine) (Cr(CO)₅(PPh₃)): Similar structure but with a triphenylphosphine ligand instead of triethylphosphine.
Chromium pentacarbonyl(dimethylphenylphosphine) (Cr(CO)₅(PMe₂Ph)): Another variant with a different phosphine ligand.
Uniqueness
Chromiumpentacarbonyl(triethylphosphine)- is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligand. These properties can influence the compound’s reactivity, stability, and catalytic behavior, making it distinct from other chromium carbonyl complexes .
Properties
Molecular Formula |
C11H15CrO5P |
|---|---|
Molecular Weight |
310.20 g/mol |
IUPAC Name |
carbon monoxide;chromium;triethylphosphane |
InChI |
InChI=1S/C6H15P.5CO.Cr/c1-4-7(5-2)6-3;5*1-2;/h4-6H2,1-3H3;;;;;; |
InChI Key |
SNLOXDYNNHDAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
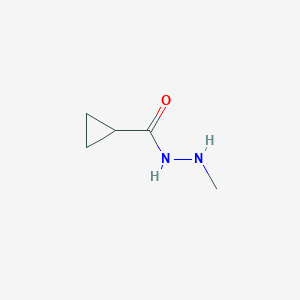
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)

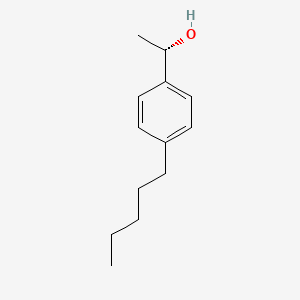

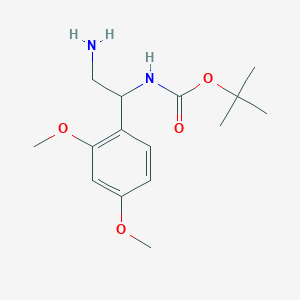
![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)
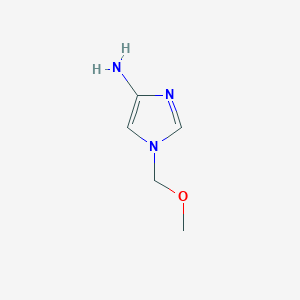

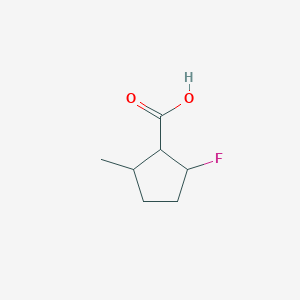
![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)
